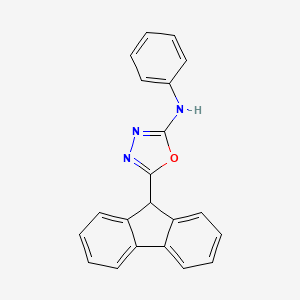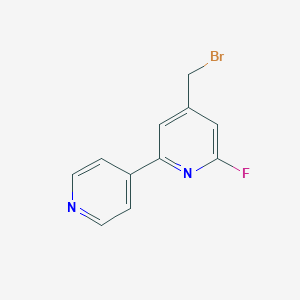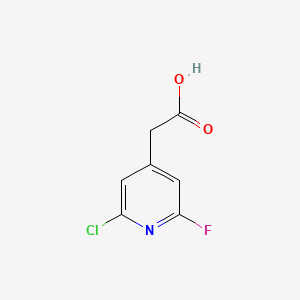
(E)-Methyl 4-(prop-1-en-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 4-(prop-1-en-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a prop-1-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(prop-1-en-1-yl)benzoate typically involves the esterification of 4-(prop-1-en-1-yl)benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as solid acid catalysts, can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 4-(prop-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The prop-1-en-1-yl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-(prop-1-en-1-yl)benzoic acid
Reduction: 4-(prop-1-en-1-yl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Applications De Recherche Scientifique
(E)-Methyl 4-(prop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-Methyl 4-(prop-1-en-1-yl)benzoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce the corresponding acid and alcohol. These products can then participate in further biochemical pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl benzoate
- Ethyl 4-(prop-1-en-1-yl)benzoate
- Methyl 4-(prop-1-en-1-yl)phenylacetate
Uniqueness
(E)-Methyl 4-(prop-1-en-1-yl)benzoate is unique due to the presence of the prop-1-en-1-yl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other benzoate esters and useful in applications where this specific functionality is required.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
methyl 4-[(E)-prop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h3-8H,1-2H3/b4-3+ |
Clé InChI |
NWGFEELIDICDEF-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C1=CC=C(C=C1)C(=O)OC |
SMILES canonique |
CC=CC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)









